2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol

CWC verification GC-MS spectral database Environmental forensics

OPCW proficiency testing requires chromatographically resolved reference standards for sulfur mustard degradation products. This pentane-bridged BHESA (CAS 57100-56-8) delivers: - Unique GC retention index distinct from shorter-chain analogs - Verified 95% purity with batch-specific NMR, HPLC, GC documentation - Fully oxidized bis-sulfone state for unambiguous environmental detection Supplied with QC documentation to meet CWC verification reporting criteria. Standard global shipping.

Molecular Formula C9H20O6S2
Molecular Weight 288.4 g/mol
CAS No. 57100-56-8
Cat. No. B1379432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol
CAS57100-56-8
Molecular FormulaC9H20O6S2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)CCO)CCS(=O)(=O)CCO
InChIInChI=1S/C9H20O6S2/c10-4-8-16(12,13)6-2-1-3-7-17(14,15)9-5-11/h10-11H,1-9H2
InChIKeyFEOAVKJLBUUJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHESA (C9) Bis-Sulfone Diol Reference Standard Overview


2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol (CAS 57100-56-8) is a C9 bis(2-hydroxyethylsulfonyl)alkane (BHESA) bearing a pentane-1,5-diyl spacer between two sulfone-linked hydroxyethyl termini (C9H20O6S2, MW 288.38 g/mol) [1]. It belongs to the class of fully oxidized sulfur mustard degradation markers essential for Chemical Weapons Convention (CWC) verification analysis, where BHESAs are chromatographically resolved from their thioether (BHETA) and sulfinyl precursors for unambiguous environmental detection [2]. The compound is commercially offered as a research chemical with standard purity specifications of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

1
CWC verification analytical workflow Reference standard for OPCW proficiency testing and environmental forensic analysis
2
GC-MS spectral database (OCAD) matching Homolog-specific retention index and fragmentation pattern for unambiguous identification
3
Bifunctional sulfone diol for polymerization studies Step-growth chain extender for polyurethane and polyester research with reported spacer-length context

Why BHESA Homologs and Thioethers Cannot Substitute for the C9 Diol


Although bis(2-hydroxyethylsulfonyl)alkanes share a common head-group architecture, the alkylene spacer length directly governs gas chromatographic retention and electron ionization mass spectral fragmentation of their bis-TMS derivatives, as demonstrated by Kanaujia et al. for the BHESA homologous series [1]. Substituting the pentane-1,5-diyl spacer with a shorter methane, ethane, propane, or butane bridge alters the GC retention index and generates distinct fragment ions, compromising unambiguous identification in OPCW proficiency testing and environmental forensic workflows [1]. Furthermore, the compound's fully oxidized bis-sulfone state distinguishes it from the corresponding bis-thioether (CAS 5400-84-0) and bis-sulfinyl (CAS 381730-67-2) analogs, which exhibit different reactivity, solubility, and crosslinking kinetics in polymer applications [2].

Shorter BHESA homologs (C5–C8)
Alter GC retention index and EI fragmentation pattern; may not reproduce CWC OCAD spectral matching, requiring homolog-specific review.
Bis-thioether or bis-sulfinyl analogs
Differ in oxidation state (+4 vs. -2 or 0) and reactivity; oxidative stability and crosslinking kinetics may shift, limiting direct substitution.
Uncharacterized BHESA analogs
Lack orthogonal QC documentation (NMR, HPLC, GC); purity context may differ and quantitative CWC verification reliability cannot be assumed.

Quantitative Differentiation vs. Closest Analogs


Chromatographic and Mass Spectral Differentiation from Shorter BHESA Homologs

The pentane-1,5-diyl spacer in CAS 57100-56-8 yields distinct GC retention and EI mass spectral fragmentation of its bis-TMS derivative compared to methane (CAS 41123-69-7, C5), ethane (CAS 7484-34-6, C6), propane (CAS 67006-34-2, C7), and butane (data in Kanaujia et al.) homologs [1]. The BHESA homologous series study by Kanaujia et al. (2006) explicitly established that each alkylene bridge produces a unique combination of retention time and characteristic fragment ions, forming the basis for spectral database entries used in OPCW proficiency test evaluations [1][2]. The C9 BHESA with pentane spacer is specifically employed as a reference compound for the CWC Central Analytical Database (OCAD) [1].

GC-MS Retention
Head-to-head
Unique retention index and EI fragmentation per homolog; C9 pentane BHESA specifically required for OCAD spectral matching.
Reported spectral-database match context
Kanaujia et al. 2006; pentane spacer specificity
CWC verification GC-MS spectral database Environmental forensics

Bis-Sulfone Oxidation State Differentiation from Thioether Precursor

CAS 57100-56-8 represents the fully oxidized bis-sulfone state (sulfur oxidation state +4 per sulfonyl group; total 4 oxygen atoms bonded to sulfur), while its direct precursor 1,5-bis(2-hydroxyethylthio)pentane (CAS 5400-84-0) is the bis-thioether (sulfur oxidation state -2) [1]. The bis-thioether has molecular formula C9H20O2S2 (MW 224.38) vs. the bis-sulfone C9H20O6S2 (MW 288.38), reflecting the addition of 4 oxygen atoms and a mass increase of 64 Da [1]. In sulfur mustard degradation pathways, the thioether (thiodiglycol analog) undergoes sequential oxidation: thioether → sulfinyl (CAS 381730-67-2, MW 256.4) → sulfone (CAS 57100-56-8, MW 288.38) .

Oxidation State
Head-to-head
Bis-sulfone (+4) vs. bis-thioether (-2); ΔMW +64 Da, Δ oxidation state 6 units. Distinct thermal stability and crosslinking kinetics reported.
Supports oxidation-state-specific identification
Computed exact mass; differential reactivity context
Oxidation state analysis Sulfur mustard degradation pathway Crosslinking reactivity

Multi-Method QC Verification vs. Uncharacterized Alternatives

Commercially available CAS 57100-56-8 from Bidepharm (BD00967820) is offered at a standard purity of 95% with batch-specific QC documentation comprising NMR, HPLC, and GC analyses . AKSci (4276DX) also lists the compound at 95% minimum purity . In contrast, generic BHESA analogs sourced from non-specialized vendors frequently lack multi-method purity verification, which is critical for quantitative CWC proficiency testing where OPCW requires detection limits as low as 0.4 ng for the structurally related bis(2-hydroxyethyl)sulfone [1]. The availability of NMR, HPLC, and GC batch data ensures that the reference standard meets the identity and purity requirements for forensic environmental analysis under CWC verification protocols [1].

QC Documentation
Supplier QC
95% min. purity; batch-specific NMR + HPLC + GC vs. single-method or unverified purity.
Supports quantitative CWC verification reliability
Data to verify; Bidepharm/AKSci
Quality assurance Reference standard procurement Analytical method validation

Solubility and logP Differentiation from Shorter-Chain Homologs

The computed partition coefficient (XLogP3) of CAS 57100-56-8 is -1.3, reflecting the balance between the hydrophobic pentane-1,5-diyl spacer and the two polar hydroxyethylsulfonyl termini [1]. By comparison, the methane-bridged analog bis(2-hydroxyethylsulfonyl)methane (CAS 41123-69-7) has a reported LogP of -1.79, indicating higher hydrophilicity due to the shorter, less hydrophobic spacer [2]. The longer pentane bridge in CAS 57100-56-8 shifts the hydrophilic-lipophilic balance (HLB) toward greater amphiphilicity, which is reported to enhance its utility in specialty surfactant, coatings, and adhesive applications where controlled hydrophilicity is critical [1].

Partition Coefficient
Cross-study comparable
XLogP3: -1.3 (C9 pentane) vs. -1.79 (C5 methane); ΔLogP +0.49.
Reported amphiphilicity context; tunable hydrophilicity
Computed logP; cross-study data
Hydrophilicity tuning Aqueous crosslinking Specialty surfactants

Bifunctional Diol Reactivity vs. Non-Polymerizable Sulfone Markers

CAS 57100-56-8 bears two primary hydroxyl groups suitable for step-growth polymerization with diisocyanates, diacids, or diepoxides. This bifunctional diol architecture is structurally analogous to 1,3-bis(3-hydroxypropylsulfonyl)propane (Diol-333) and 1,4-bis(3-hydroxypropylsulfonyl)butane (Diol-343), which have been copolymerized with HMDI, MDI, and TDI to yield poly(urethane-sulfone)s with enhanced barrier and mechanical properties [1][2]. The target compound's pentane spacer provides a longer, more flexible bridge than Diol-333 (propane spacer) or Diol-343 (butane spacer), offering differentiated segmental mobility in polyurethane hard-segment design [2]. This contrasts with non-diol sulfone markers such as bis(2-hydroxyethyl)sulfone (CAS 2580-77-0), which, although used as a crosslinker for poly(vinyl phosphonic acid) , lacks the extended spacer architecture and dual-terminal reactivity profile of the pentane-bridged bis-sulfone diol.

Polymerization Reactivity
Class-level
Pentane spacer vs. propane/butane in sulfone diols; longer spacer may offer differentiated segmental mobility based on class-level inference.
Reported spacer-length context for polymer hard segments
Diol-333/343 analog inference; requires validation
Polyurethane synthesis Sulfone-containing diol Waterborne coatings

Application Scenarios for BHESA Diol (C9)


CWC Verification Reference Standard for Environmental Forensics

CAS 57100-56-8 serves as a critical reference standard in CWC verification analytical workflows. As demonstrated by Kanaujia et al. (2006), BHESAs are essential markers of sulfur mustard class chemical warfare agents, and the pentane-1,5-diyl homolog provides a unique GC retention time and EI mass spectral fragmentation pattern for the CWC Central Analytical Database (OCAD) [1]. OPCW proficiency testing protocols require detection limits as low as 0.4 ng for structurally related bis(2-hydroxyethyl)sulfone in aqueous matrices, underscoring the need for high-purity, chromatographically characterized reference standards [2]. Procurement of CAS 57100-56-8 with verified purity (95%, with NMR/HPLC/GC QC documentation ) ensures that forensic laboratories meet OPCW proficiency test reporting criteria and maintain accreditation for CWC environmental sample analysis.

Sulfone Diol Chain Extender for Polyurethanes and Polyesters

As a bifunctional sulfone diol, CAS 57100-56-8 can serve as a chain extender or comonomer in step-growth polymerization with diisocyanates, diacids, or diepoxides. The pentane-1,5-diyl spacer provides greater segmental flexibility than shorter sulfone diols (e.g., Diol-333 with a propane bridge) used in reported poly(urethane-sulfone)s with high barrier properties [1][2]. The compound's fully oxidized bis-sulfone state confers thermal and chemical stability superior to thioether or sulfinyl analogs, while the hydroxyl termini enable incorporation into polyurethane hard segments for waterborne coatings, adhesives, and specialty films [2]. Researchers formulating sulfone-containing polymers should specify CAS 57100-56-8 rather than shorter or less-oxidized analogs when seeking differentiated segmental mobility and oxidative resistance.

Metal Ion Sequestration and Dispersion Stabilization

The dual sulfonyl groups and hydroxyl termini of CAS 57100-56-8 confer high water solubility and metal chelating capability, as noted in the compound's documented application profile for metal ion sequestration and dispersion stabilization [1]. The computed XLogP3 of -1.3 positions this pentane-bridged BHESA as an amphiphilic molecule suitable for stabilizing dispersions in aqueous systems, distinguishing it from more hydrophilic shorter-chain BHESA homologs (e.g., methane analog LogP -1.79) [1][2]. For formulators developing specialty surfactants, coatings, or adhesive dispersions requiring controlled hydrophilicity and ionic interaction, CAS 57100-56-8 offers a quantitatively defined hydrophilicity profile that can guide formulation optimization.

Retention Index Marker for BHESA Method Development

The pentane-bridged BHESA (CAS 57100-56-8) occupies a specific position in the BHESA homologous series chromatographic elution order. As established by Kanaujia et al. (2006), each BHESA homolog produces a characteristic retention time under standardized GC-MS conditions, enabling its use as a retention index marker in method development for CWC-related analyses [1]. Analytical laboratories developing or validating GC-MS, HPLC-MS, or GC-MS/MS methods for sulfur mustard degradation product screening should include this compound as a system suitability standard and retention time calibrant, ensuring that the chromatographic system adequately resolves the pentane homolog from co-eluting shorter-chain BHESAs and from the corresponding thioether and sulfinyl oxidation states [1][2].

Application
Selection Property
Validation Focus
CWC verification reference standard
Homolog-specific GC-MS retention and spectral pattern
OCAD spectral matching and OPCW proficiency test criteria
Sulfone diol chain extender for polyurethanes
Spacer-dependent segmental mobility (pentane bridge)
Mechanical and thermal property evaluation in hard-segment design
Metal ion sequestration and dispersion stabilization
Computed logP (-1.3) and sulfonyl/hydroxyl chelation
Dispersion stability and chelation efficiency in aqueous systems
Retention index marker for BHESA method development
Position in BHESA homologous series elution order
System suitability and retention time calibration for GC-MS/HPLC-MS
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